Predicted Physicochemical Properties of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea vs. Common Urea
The predicted pKa of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is 12.81±0.46, compared to urea which has a pKa of approximately 0.1 (for the conjugate acid of urea) or ~13.8 for the deprotonation of the amide nitrogen . This significant difference in acidity indicates that the compound will behave differently in protonation/deprotonation equilibria, which can affect solubility, permeability, and target binding. Additionally, the predicted boiling point is 373.3±21.0 °C, which is higher than that of urea (decomposes at ~133 °C), suggesting greater thermal stability for synthetic applications [1].
| Evidence Dimension | Predicted pKa and Boiling Point |
|---|---|
| Target Compound Data | pKa: 12.81±0.46; Boiling Point: 373.3±21.0 °C |
| Comparator Or Baseline | Urea: pKa ~0.1 (conjugate acid) or ~13.8 (deprotonation); decomposes at ~133 °C |
| Quantified Difference | ΔpKa: ~12.7 units (vs. conjugate acid); ΔBoiling Point: >240 °C (higher thermal stability) |
| Conditions | Predicted values based on computational models; experimental validation required |
Why This Matters
These predicted physicochemical differences indicate that the compound will have distinct handling and formulation requirements compared to urea, which is critical for experimental design and procurement decisions.
- [1] Urea. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Urea View Source
